Chloramine-T trihydrate

准备方法

对甲苯磺酰氯胺钠三水合物通过对甲苯磺酰胺与次氯酸钠氧化合成。 次氯酸钠由氢氧化钠和氯气 (Cl₂) 原位生成 . 反应条件通常需要保持碱性 pH 值,以确保产物的稳定性。 工业生产方法遵循类似的合成路线,但规模更大,确保高纯度和高产率 .

化学反应分析

Oxidative Reactions

Chloramine-T trihydrate acts as a strong oxidant due to its active chlorine content. Its reactivity is comparable to sodium hypochlorite but operates under milder conditions .

Oxidation of Sulfur-Containing Compounds

-

Hydrogen Sulfide (H₂S) : Oxidizes H₂S to elemental sulfur (S⁰) :

-

Mustard Gas (S(CH₂CH₂Cl)₂) : Converts mustard gas into a non-toxic crystalline sulfimide .

Halogenation Reactions

-

Iodide (I⁻) to Iodine Monochloride (ICl) :

ICl facilitates electrophilic iodination of aromatic compounds, such as tyrosine residues in peptides .

Alcohol Oxidation

Chloramine-T oxidizes primary alcohols to aldehydes and secondary alcohols to ketones under acidic conditions .

Sharpless Oxyamination

Chloramine-T serves as an amido source in the Sharpless oxyamination, converting alkenes into vicinal aminoalcohols—key intermediates in drug discovery .

Disproportionation and Decomposition

-

Acidic Conditions : Reacts with acids to release toxic chlorine gas (Cl₂) :

-

Aqueous Stability : Solutions are slightly basic (pH ~8.5) but degrade over time due to atmospheric exposure .

Mechanistic Insights

科学研究应用

Chloramine-T trihydrate is a broad-spectrum disinfectant with applications in various technical and pharmaceutical areas . It is used in both short and long-term baths for wide-area disinfection and to contain ectoparasitic fish diseases . this compound is available in various purity levels, ranging from "for synthesis" to "for analysis", with an iodometrically determined content of 98% to 99% .

Scientific Research Applications

- Disinfection: Chloramine T trihydrate is a recommended commercial formulation for disinfecting cooling towers . It has been tested for its ability to control planktonic and sessile microbial populations in model cooling tower systems seeded with Legionella pneumophila . Chloramine T can effectively control biofouling in cooling systems .

- Antimicrobial Activity: Chloramine T trihydrate demonstrates antifungal and anti-biofilm activity against Candida species . It acts through chlorination of the extracellular protein matrix of microorganisms, forming a chlorine layer that has an immediate destructive impact on the microbial surface .

- Synthesis of Pyrroles: this compound is used in a novel method for synthesizing pyrroles .

- Reduction Reactions: this compound can be used as a reagent in reduction reactions . It is used in reductions with oxazaborolidine and other ligand-catalyzed reductions to produce halo-1-phenylethanols with high enantiomeric excess .

Case Studies

- Control of Biofouling in Cooling Towers: A study evaluated the biocidal efficacy of Chloramine T trihydrate on Legionella pneumophila and real industrial cooling tower water in a model cooling tower system . The biocide was tested at different concentrations for its ability to control planktonic and sessile microbial populations . Chloramine T was effective in reducing the concentration of heterotrophic plate count (HPC) below <104 cfu mL−1, L. pneumophila <10 cfu mL−1, and adenosine triphosphate (ATP) values <300 relative light units (RLU) after 1, 3, and 24 hours of exposure over a 6-month period .

- Efficacy Against Legionella pneumophila: Studies have assessed the effectiveness of Chloramine T trihydrate against both planktonic and sessile populations of different Legionella pneumophila strains . The biocide was found to be effective below recommended dosages (0.1-0.3%) against planktonic populations, but higher dosages were required for sessile populations .

- Antibiofilm Activity Against Candida albicans: Chloramine T trihydrate (CAT) was evaluated for its antifungal and anti-biofilm activity against Candida species . At a concentration of 3.55 mmol/L, CAT caused a 2-log10 reduction in CFU/mL upon 30 minutes of exposure, while at 0.35 mmol/L, this reduction was achieved after 1 hour .

- Reducing Toxicity in Fish Farming: Chloramine T can be used in fish farming or aquariums as a broad-spectrum disinfectant . To reduce the toxicity of Chloramine T, a reducing agent such as sodium thiosulfate can be added . Mixtures of Chloramine T and sodium thiosulfate can replace pure Chloramine T in applications such as remedies for fish diseases, disinfection of commercial fish farms, or swimming pool water .

Data Table

作用机制

对甲苯磺酰氯胺钠三水合物的作用机制与其作为氧化剂的作用有关。 它含有活性 (亲电) 氯,与各种底物反应以实现氧化或取代 . 分子靶标包括硫化物、碘化物和芳香环,导致形成氧化或取代产物。

相似化合物的比较

对甲苯磺酰氯胺钠三水合物与其他氯代磺酰胺相似,例如:

N-氯苯磺酰胺: 结构和反应性相似,pKa 为 9.5.

次氯酸钠: 具有相似的氧化性能,但在稳定性和具体应用方面有所不同.

对甲苯磺酰氯胺钠三水合物的独特之处在于它在固态形式中的稳定性及其与芳香环和硫化物的特定反应性,使其成为有机合成和消毒中的一种多功能试剂 .

生物活性

Chloramine-T trihydrate, chemically known as tosylchloramide sodium trihydrate, is an organochlorine compound with a wide range of applications in disinfecting and biocidal processes. This article provides a comprehensive overview of its biological activity, including its antimicrobial properties, mechanisms of action, and relevant case studies.

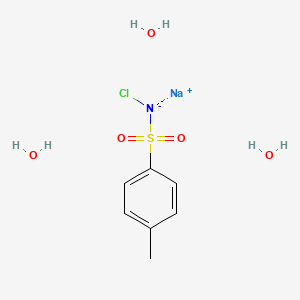

- Molecular Formula : C₇H₁₃ClNNaO₅S

- Molecular Weight : 281.690 g/mol

- CAS Number : 7080-50-4

- Melting Point : 167-170 °C

Chloramine-T is characterized by its active chlorine content, which contributes to its strong oxidizing and antimicrobial properties. It is commonly used in laboratories, hospitals, and various industrial applications due to its effectiveness against a broad spectrum of microorganisms .

Antimicrobial Activity

Chloramine-T exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria. Research findings indicate:

- Gram-positive bacteria : Reduction of growth by 95% to 100% after treatment with chloramine-T at various concentrations.

- Gram-negative bacteria (E. coli) : A reduction of 94% to 100% at antiseptic concentrations of 300 and 400 ppm. At lower concentrations (200 ppm), E. coli growth was fully inhibited without serum present and reduced by 50% with serum .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Concentration (ppm) | Reduction (%) |

|---|---|---|

| Gram-positive Bacteria | Various | 95 - 100 |

| E. coli | 300 - 400 | 94 - 100 |

| E. coli | 200 | 100 (no serum) / 50 (with serum) |

Chloramine-T functions primarily as an oxidizing agent, which disrupts cellular processes in microorganisms. The active chlorine species generated during its application can lead to:

- Oxidation of cellular components : This includes proteins and nucleic acids, resulting in cell lysis.

- Disruption of metabolic pathways : By altering enzyme functions and essential biochemical processes within microbial cells .

Case Studies

-

Legionella pneumophila Disinfection :

A study assessed the efficacy of chloramine-T against both planktonic and sessile populations of Legionella pneumophila, a pathogen associated with pneumonia. The results indicated that lower dosages (0.1-0.3%) were effective against planktonic strains, while higher dosages were necessary for sessile populations attached to surfaces like stainless steel . -

Toxicological Effects :

In vivo studies on rats revealed dose-dependent DNA damage and inflammation in lung tissues following exposure to chloramine-T. Notably, a concentration of 50 mg/L was found toxic to crayfish, indicating potential ecological impacts when used in aquatic environments . -

Oxidative Stress Studies :

Research has shown that chloramine-T may enhance the toxicity of various xenobiotics through metabolic activation, suggesting that it can influence the bioavailability and effects of other compounds in biological systems .

属性

CAS 编号 |

7080-50-4 |

|---|---|

分子式 |

C7H10ClNNaO3S |

分子量 |

246.67 g/mol |

IUPAC 名称 |

sodium;chloro-(4-methylphenyl)sulfonylazanide;trihydrate |

InChI |

InChI=1S/C7H8ClNO2S.Na.H2O/c1-6-2-4-7(5-3-6)12(10,11)9-8;;/h2-5,9H,1H3;;1H2 |

InChI 键 |

VNXHKHCRRCXFBX-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.O.O.[Na+] |

手性 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.O.O.[Na+] |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCl.O.[Na] |

Key on ui other cas no. |

7080-50-4 |

Pictograms |

Corrosive; Irritant; Health Hazard |

同义词 |

(N-chloro-p-toluenesulfonamide)sodium chloramine T chloramine-T chloramine-T anhydrous chloramine-T trihydrate chloramine-T, 36Cl-labeled Clorina Euclorina Hydroclonazone sodium p-toluenesulfonchloramide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Chloramine-T trihydrate (CAT) acts as an oxidizing biocide. While the exact mechanism is not fully elucidated in the provided papers, research suggests it disrupts bacterial cell walls and membranes, leading to cell death. [, ] For Candida spp., CAT demonstrated effects on both cell wall and membrane permeability. [] This dual action may contribute to its broad-spectrum activity.

A: this compound has the molecular formula C7H7ClNNaO3S•3H2O. It's an N-chloro derivative of p-toluenesulfonamide sodium salt, existing as a trihydrate. [, ]

A: While the provided papers don't delve deep into spectroscopic characterization, papers focusing on synthetic applications often utilize FTIR, 1H NMR, 13C NMR, and mass spectrometry to confirm the structure of compounds synthesized using CAT. []

A: this compound finds diverse applications in organic synthesis. It acts as an effective nitrogen source in copper-catalyzed aziridination of olefins. [, ] It is also employed for diastereoselective imidation of diaryl sulfides in the presence of a copper catalyst like Cu(OTf)2. [, ]

A: While the provided papers primarily focus on experimental applications, computational studies like Density Functional Theory (DFT) calculations were used to investigate the mechanism of pyrrole synthesis involving CAT. [] These calculations helped identify intermediates and elucidate the reaction pathway.

ANone: The provided papers do not cover PK/PD studies as the focus is not on pharmaceutical applications of this compound.

A: Several studies demonstrate CAT's efficacy against biofilms. In model cooling tower systems, CAT significantly reduced bacterial load on different materials, including glass and PVC. [, ] Additionally, it effectively eradicated mature biofilms in laboratory settings, with efficacy comparable to sodium hypochlorite. []

A: One study assessed the cytotoxicity of CAT against human cells using the hemolysis method. While CAT showed promising antibiofilm activity against Candida spp., it also exhibited hemolytic activity, indicating potential toxicity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。